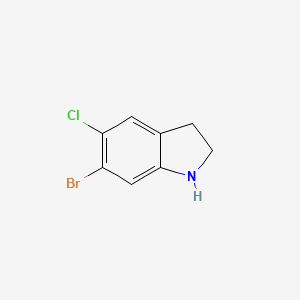

6-Bromo-5-chloro-2,3-dihydro-1H-indole

Vue d'ensemble

Description

6-Bromo-5-chloro-2,3-dihydro-1H-indole, also known as 6-bromo-5-chloroindoline, is a compound with the molecular weight of 232.51 . It is a white solid and its IUPAC name is 6-bromo-5-chloroindoline .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-chloro-2,3-dihydroindole with N-bromosuccinimide. The reaction takes place at ambient temperature in the presence of methanol as a solvent.Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 232.51 . The compound should be stored at room temperature .Applications De Recherche Scientifique

Crystal Structure and Surface Analysis

Research on indole derivatives, such as the synthesis and crystal structure analysis of certain compounds, shows significant interest in understanding their molecular configurations and intermolecular interactions. The study by Geetha et al. (2017) on the crystal structure and Hirshfeld surface analysis of an indole derivative highlights the importance of these compounds in structural chemistry, demonstrating complex hydrogen bond interactions and C–H⋅⋅⋅π interactions within the crystal lattice, contributing to the stability and properties of the material (Geetha et al., 2017).

Synthesis and Biological Activity

Indole and its derivatives have been the subject of synthesis studies aiming at developing novel compounds with potential biological activities. For instance, Rastogi et al. (2009) synthesized thiazolo-as-triazinoindoles and evaluated their antimicrobial potential, indicating the relevance of such compounds in pharmaceutical research (Rastogi et al., 2009). Another study focused on the synthesis of 2,5,7-trisubstituted indoles, showcasing a method for the assembly of the indole rings which could be significant for the development of new drugs and materials (Cacchi et al., 2015).

Antibacterial and Antifungal Activities

The search for new antibacterial and antifungal agents has led to the investigation of indole derivatives. Mahboobi et al. (2008) found that compounds containing 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructures exhibited antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a different mechanism of action from common antibiotics and highlighting the potential of these compounds in addressing antibiotic resistance (Mahboobi et al., 2008).

Novel Synthetic Methods

The development of new synthetic methods for indole derivatives has been a significant area of research. Iwaki et al. (2005) reported novel methods for synthesizing hexahydropyrrolo[2,3-b]indoles, indicating the versatility of indole compounds in chemical synthesis and their potential applications in various fields, including medicinal chemistry (Iwaki et al., 2005).

Mécanisme D'action

Target of Action

Indole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as changes in gene expression, enzyme activity, and cellular signaling .

Result of Action

Indole derivatives are known to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function and phenotype .

Propriétés

IUPAC Name |

6-bromo-5-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZARUHDUTAVPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1381884.png)

![tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate](/img/structure/B1381887.png)

![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)

![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)

![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)